3-benzothiazole

概要

説明

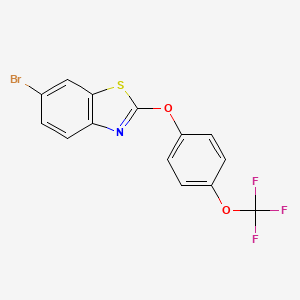

3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a bromo group and a phenoxy group bearing a trifluoromethoxy substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 4-(trifluoromethoxy)phenol reacts with the benzothiazole intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Applications

3-Benzothiazole and its derivatives exhibit a wide range of biological activities that make them valuable in therapeutic contexts. The following sections detail their medicinal properties and applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

- Fluorinated Derivatives : A study indicated that a specific benzothiazole derivative with a fluorine atom at the 7th position exhibited enhanced cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines at concentrations as low as .

- Hydrazine Derivatives : Another research effort synthesized hydrazine derivatives of benzothiazole, which showed promising IC50 values (2.41 µM and 4.31 µM against HeLa and COS-7 cell lines, respectively) when compared to doxorubicin .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activities. Compounds have shown effectiveness against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .

Anti-inflammatory Effects

Research has revealed that certain benzothiazole compounds possess anti-inflammatory properties. These compounds can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Antidiabetic Potential

Some synthesized benzothiazole derivatives have demonstrated significant anti-diabetic activities in vivo, suggesting their utility in managing diabetes .

Environmental Applications

In addition to their medicinal uses, benzothiazole compounds are also relevant in environmental contexts.

Environmental Monitoring

This compound-2-sulfonate, an oxidation product of vulcanization accelerators, has been studied for its environmental impact. High-resolution data indicate its presence in various environmental samples, necessitating further investigation into its ecological effects .

Biodegradation Studies

Research on the biodegradation of benzothiazole compounds has revealed insights into their persistence in the environment and the microbial processes involved in their breakdown. Understanding these processes is crucial for assessing the environmental risks associated with these compounds .

Case Studies

The following case studies illustrate the applications of this compound in both medicinal and environmental contexts:

作用機序

The mechanism of action of 3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

類似化合物との比較

Similar Compounds

- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

Uniqueness

3-benzothiazole is unique due to the presence of both a bromo and a trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in diverse chemical reactions and interact with various biological targets.

生物活性

3-Benzothiazole, a compound belonging to the benzothiazole family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which consists of a benzene ring fused to a thiazole ring. This structural configuration is responsible for its varied interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. For instance, a study synthesized several novel benzothiazole compounds, including 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) , which showed significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. The compound also reduced inflammatory cytokines IL-6 and TNF-α levels and induced apoptosis and cell cycle arrest at low concentrations .

Table 1: Anticancer Activity of Benzothiazole Compounds

| Compound | Cell Lines Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.0 | Inhibition of AKT/ERK pathways |

| B7 | A549 | 2.0 | Induction of apoptosis |

| 4i | H1299 | 4.0 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazoles have been extensively studied. For example, certain derivatives have shown effectiveness in reducing edema volume in animal models, outperforming conventional anti-inflammatory drugs like aspirin and naproxen . The presence of electron-donating groups on the benzothiazole ring enhances these effects.

Antimicrobial Activity

Benzothiazole compounds also exhibit notable antimicrobial activity. A study reported that specific derivatives demonstrated significant inhibition against various bacterial strains and fungi. The structure-activity relationship (SAR) analysis indicated that modifications to the side chains significantly influenced antimicrobial potency .

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 μg/mL |

| Compound B | S. aureus | 8 μg/mL |

| Compound C | C. albicans | 16 μg/mL |

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). Dexpramipexole, a drug derived from substituted-benzothiazoles, has shown promise in extending survival in ALS models . The compound's ability to modulate neuroinflammation and protect neuronal cells from apoptosis is crucial for its therapeutic potential.

Case Studies

- Dexpramipexole for ALS : A clinical study highlighted the development of dexpramipexole from benzothiazole derivatives, demonstrating efficacy in prolonging survival in ALS patients by modulating neuroprotective pathways .

- Lung Cancer Risk Association : Another study explored the association between urinary concentrations of benzothiazoles and lung cancer risk. Results indicated that higher levels of urinary benzothiazoles were linked to increased lung cancer risk among participants .

特性

IUPAC Name |

6-bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrF3NO2S/c15-8-1-6-11-12(7-8)22-13(19-11)20-9-2-4-10(5-3-9)21-14(16,17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQULYFAKUZDRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC3=C(S2)C=C(C=C3)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-benzothiazole?

A1: While the document doesn't provide specific information about 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,this compound, it mentions the molecular formula and weight of a related compound, methyl 2 (2H)-oxopyrimido [2, 1b] [, ] benzothiazole-4-acetate. It has a molecular formula of C13H10N2O3S and a molecular weight of 274.3 g/mol. []

Q2: What spectroscopic data is available for characterizing benzothiazole derivatives?

A2: Researchers commonly use techniques like IR, 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy to characterize benzothiazole derivatives. These methods provide information about the compound's structure, functional groups, and purity. [, , , , , , , ]

Q3: Are there theoretical studies on the properties of benzothiazole derivatives?

A3: Yes, density functional theory (DFT) has been employed to investigate various properties of benzothiazole derivatives, including their electronic structure, reactivity, and inhibitory effects on corrosion. [, ]

Q4: What are some common methods for synthesizing benzothiazole derivatives?

A4: Several methods exist for synthesizing benzothiazole derivatives, including:

- Condensation reactions: Reacting 2-aminothiophenol with various reagents like carboxylic acids, acid chlorides, or aldehydes. [, , ]

- Ring expansion reactions: Transforming other heterocycles into benzothiazoles. []

- Multi-step reactions: Building the benzothiazole ring system through a series of chemical transformations. []

Q5: Can samarium diiodide be used to synthesize benzothiazole-containing heterocycles?

A5: Yes, samarium diiodide (SmI2) has proven effective in converting bis(o-nitrophenyl)disulfides into various heterocycles containing sulfur and nitrogen, including benzothiazolines, benzothiazoles, 2H-1,4-benzothiazines, and 2,3-dihydro-1,5-benzothiazepines. []

Q6: Can benzothiazole derivatives act as 1-aza-1,3-butadienes in chemical reactions?

A6: Yes, benzylidenecyanomethyl-1,3-benzothiazoles can function as 1-aza-1,3-butadienes in Diels-Alder reactions. They demonstrate regioselectivity when reacting with both electron-deficient and electron-rich dienophiles. []

Q7: What are the prominent biological activities of benzothiazole derivatives?

A7: Benzothiazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial activity: Against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , ]

- Anti-inflammatory activity: Reducing inflammation in various models. [, , ]

- Anticancer activity: Inhibiting the growth of various cancer cell lines. [, , ]

- Anticonvulsant activity: Suppressing seizures in animal models. [, , ]

Q8: How does the structure of a benzothiazole derivative influence its biological activity?

A8: The type and position of substituents on the benzothiazole ring system significantly impact its biological activity. Modifications at the 2- and 6-positions are particularly influential. [, ] For example, introducing a mercapto group at the 2-position appears crucial for antibacterial activity. []

Q9: Are there any benzothiazole derivatives currently used as drugs?

A9: While the document doesn't mention specific benzothiazole-based drugs, it highlights the therapeutic potential of this class of compounds. The research suggests that benzothiazoles hold promise as lead compounds for developing novel treatments for various diseases. [, , ]

Q10: What are some future directions for research on this compound and its derivatives?

A10: Future research directions could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。